Product packaging for 4-Anilino-1-benzyl-3-methylpiperidine(Cat. No.:)

4-Anilino-1-benzyl-3-methylpiperidine

Cat. No.: B12289751
M. Wt: 280.4 g/mol
InChI Key: RKSYCUHHJHUZQX-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Derivatives within Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the design of therapeutic agents. nih.govencyclopedia.pub It is considered a "privileged structure" in medicinal chemistry because its derivatives are present in over twenty classes of pharmaceuticals and numerous natural alkaloids. researchgate.netresearchgate.netnih.gov The prevalence of the piperidine moiety is due to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to cross biological membranes. doaj.orgthieme-connect.com The nitrogen atom within the ring is often basic, allowing for salt formation which can enhance a drug's stability and bioavailability.

The versatility of the piperidine scaffold allows for three-dimensional diversity in drug design, enabling precise orientation of functional groups to interact with biological targets. researchgate.net This structural flexibility and synthetic accessibility have made piperidine derivatives central to the development of drugs across a wide range of therapeutic areas, including:

Central Nervous System (CNS) agents: Including analgesics, antipsychotics, and antidepressants. researchgate.net

Anticancer agents: Used as building blocks for compounds that inhibit tumor growth. encyclopedia.pub

Antihistamines: Forming the core of many allergy medications. researchgate.net

Antiviral and Antibacterial agents: Demonstrating a broad spectrum of antimicrobial activity. encyclopedia.pubresearchgate.net

The introduction of chiral centers into the piperidine ring can further refine a molecule's pharmacological profile, enhancing biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com

Rationale for Academic Investigation of 4-Anilino-1-benzyl-3-methylpiperidine and Related Structural Motifs

The academic interest in this compound and its structural relatives is multifaceted, stemming largely from their close structural resemblance to the fentanyl class of synthetic opioids. Fentanyl and its derivatives are potent agonists of the μ-opioid receptor, and the 4-anilinopiperidine core is essential to their analgesic activity. nih.govoup.com

Research into this specific structural motif is driven by several key objectives:

Development of Novel Analgesics: Researchers investigate analogues of the 4-anilinopiperidine scaffold to discover new pain therapeutics. Modifications to the core structure, such as the addition of a methyl group at the 3-position, can alter a compound's potency, selectivity for different opioid receptor subtypes, and metabolic stability. oup.com For instance, the related compound (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide (PZM21) was identified as a potent μ-opioid receptor agonist, highlighting the therapeutic potential of this scaffold. smolecule.com

Understanding Structure-Activity Relationships (SAR): Systematic studies of compounds like this compound help to elucidate the specific structural features required for interaction with opioid receptors. By comparing the activity of various derivatives, chemists can map the pharmacophore and understand how different substituents influence biological effects. oup.com

Forensic and Analytical Applications: The 4-anilinopiperidine skeleton is a known precursor and impurity in the illicit synthesis of fentanyl and its analogues. caymanchem.comjustia.com Therefore, the study and characterization of compounds like 4-anilino-1-benzylpiperidine are crucial for law enforcement and forensic laboratories to identify the synthetic routes used to produce controlled substances. caymanchem.com

The chemical properties of related 4-anilinopiperidine derivatives are summarized in the table below, providing a reference for the general characteristics of this compound class.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
4-Anilino-1-benzylpiperidineC18H22N2266.41155-56-2
4-Anilino-1-benzylpiperidine-4-carbonitrileC19H21N3291.4968-86-5
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamideC20H25N3O323.43147292-26-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2 B12289751 4-Anilino-1-benzyl-3-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methyl-N-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-14-21(15-17-8-4-2-5-9-17)13-12-19(16)20-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYCUHHJHUZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Considerations and Stereochemical Aspects of 4 Anilino 1 Benzyl 3 Methylpiperidine

Nomenclature and Isomerism of 4-Anilino-1-benzyl-3-methylpiperidine

The systematic IUPAC name for this compound is 1-benzyl-3-methyl-N-phenylpiperidin-4-amine. The structure features a central piperidine (B6355638) ring substituted at four positions. The nitrogen atom of the piperidine ring is substituted with a benzyl (B1604629) group. At position 3, there is a methyl group, and at position 4, an anilino group (a phenylamino (B1219803) group) is attached.

The presence of two stereocenters at positions 3 and 4 of the piperidine ring gives rise to multiple stereoisomers. The relative orientation of the methyl group at C3 and the anilino group at C4 determines the existence of cis and trans diastereomers. In the cis isomer, the methyl and anilino groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides.

Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers. This results in a total of four possible stereoisomers:

(3R, 4R)-4-Anilino-1-benzyl-3-methylpiperidine

(3S, 4S)-4-Anilino-1-benzyl-3-methylpiperidine

(3R, 4S)-4-Anilino-1-benzyl-3-methylpiperidine

(3S, 4R)-4-Anilino-1-benzyl-3-methylpiperidine

The synthesis of specific stereoisomers often requires stereoselective synthetic methods to control the configuration at the chiral centers.

StereoisomerRelative StereochemistryChirality
(3R, 4R)transEnantiomer of (3S, 4S)
(3S, 4S)transEnantiomer of (3R, 4R)
(3R, 4S)cisEnantiomer of (3S, 4R)
(3S, 4R)cisEnantiomer of (3R, 4S)

Conformational Analysis of the Piperidine Ring System in this compound

The piperidine ring in this compound, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric interactions, particularly 1,3-diaxial interactions.

In the case of this compound, the large benzyl group on the nitrogen atom is expected to preferentially occupy an equatorial position to avoid steric hindrance with the axial hydrogens on C2 and C6. The conformational preference of the methyl and anilino groups will depend on their relative stereochemistry (cis or trans).

For the trans isomer, a conformation where both the methyl and anilino groups are in equatorial positions is likely to be the most stable. This arrangement minimizes steric strain. For the cis isomer, one substituent must be axial while the other is equatorial. The group with the larger A-value (a measure of steric bulk) will have a stronger preference for the equatorial position.

A detailed analysis of a closely related compound, 4-Anilino-1-benzylpiperidine-4-carbonitrile, through X-ray crystallography revealed that the piperidine ring adopts a chair conformation with the benzyl and anilino groups in equatorial positions. nih.gov This suggests that in this compound, the anilino group also has a strong preference for the equatorial position. Therefore, in the most stable conformation of the cis isomer, the anilino group would likely be equatorial, forcing the smaller methyl group into an axial position.

Computational studies and NMR spectroscopy are powerful tools for determining the precise conformational equilibria and the ratios of different chair and boat conformers in solution. researchgate.netnih.gov For instance, the coupling constants between adjacent protons in the ¹H NMR spectrum can provide valuable information about their dihedral angles and thus the ring's conformation.

IsomerPredicted Stable ConformationKey Steric Interactions Avoided
transDiequatorial (anilino and methyl)1,3-Diaxial interactions
cisEquatorial anilino, axial methyl1,3-Diaxial interaction of the bulkier anilino group

Significance of Relative and Absolute Stereochemistry in Piperidine-Based Compounds

The specific three-dimensional arrangement of atoms in piperidine-based compounds, defined by their relative and absolute stereochemistry, is paramount for their interaction with biological targets such as enzymes and receptors. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceuticals. researchgate.net The introduction of chiral centers can significantly modulate a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net

The different stereoisomers of this compound will present their substituent groups in distinct spatial orientations. This can lead to significant differences in how they bind to a target protein. For example, one enantiomer might fit perfectly into a receptor's binding pocket, leading to a potent biological response, while its mirror image may have a much weaker interaction or even interact with a different target altogether.

The synthesis of single enantiomers of piperidine derivatives is a critical aspect of drug discovery and development. researchgate.net This allows for the evaluation of the biological activity of each stereoisomer individually, leading to the identification of the most potent and selective candidate. The development of scalable routes to all four stereoisomers of a disubstituted piperidine, for instance, has been a focus of research to enable thorough structure-activity relationship studies.

Synthetic Methodologies for 4 Anilino 1 Benzyl 3 Methylpiperidine and Analogs

Strategies for Piperidine (B6355638) Ring Formation and N-Alkylation to Incorporate the Benzyl (B1604629) Moiety

The construction of the 4-anilino-1-benzyl-3-methylpiperidine scaffold begins with the synthesis of its core structure, the 1-benzyl-3-methylpiperidine (B1306177) system. This involves forming the piperidine ring and incorporating the benzyl group at the nitrogen atom, often through N-alkylation.

Approaches to 1-Benzyl-3-methyl-4-piperidone (B123424) Intermediates

A crucial intermediate in the synthesis of the target compound is 1-benzyl-3-methyl-4-piperidone. This ketone provides the necessary functionality for the subsequent introduction of the anilino group. Several synthetic routes to this intermediate have been developed.

One common approach begins with the commercially available 1-benzyl-4-piperidone. prepchem.comchemicalbook.com This method involves the alkylation of the carbon atom adjacent to the carbonyl group (the α-carbon) using a strong base and an alkylating agent. For instance, sodium hydride (NaH) can be used to deprotonate the α-carbon, creating a nucleophilic enolate that then reacts with methyl iodide to introduce the methyl group at the 3-position. prepchem.comchemicalbook.com The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF). prepchem.comchemicalbook.com

Another established method involves building the piperidine ring from acyclic precursors. This can be achieved through a series of reactions starting with benzylamine (B48309) and methyl acrylate, which undergo a 1,4-addition reaction. evitachem.com The resulting intermediate can then undergo a Dieckmann condensation to form the cyclic piperidine ring, followed by hydrolysis and decarboxylation to yield the desired 1-benzyl-3-methyl-4-piperidone. evitachem.com A similar strategy employs the reaction of benzylamine with methyl methacrylate. guidechem.com

The table below summarizes various synthetic approaches to the key intermediate, 1-benzyl-3-methyl-4-piperidone.

Table 1: Synthetic Approaches to 1-Benzyl-3-methyl-4-piperidone

Starting Materials Key Reagents Reaction Type Yield Reference(s)
1-Benzyl-4-piperidone, Methyl iodide Sodium hydride, THF α-Alkylation 47% chemicalbook.com
Benzylamine, Methyl acrylate - 1,4-Addition, Dieckmann Condensation Not specified evitachem.com

Regioselective Functionalization at the Piperidine 4-Position

With the 1-benzyl-3-methyl-4-piperidone intermediate in hand, the next stage involves functionalization at the 4-position of the piperidine ring. The ketone group at this position is the primary site for modification, serving as an electrophilic handle for the introduction of the anilino substituent.

The presence of the carbonyl group inherently defines the regioselectivity of the subsequent reaction, as it will selectively react with nucleophiles like aniline (B41778). More advanced strategies for C-H functionalization have also been explored to introduce substituents at various positions on the piperidine ring. For example, rhodium-catalyzed reactions can achieve site-selective C-H insertion to install functional groups at the C4 position. nih.govresearchgate.net Another novel approach involves the generation of a 3,4-piperidyne intermediate, a highly reactive species that can be trapped by various reagents to form functionalized piperidines. nih.gov However, for the synthesis of this compound, the most direct functionalization route proceeds via the ketone of the 1-benzyl-3-methyl-4-piperidone intermediate.

Introduction of the Anilino Substituent at the Piperidine 4-Position

The introduction of the anilino group is a pivotal step that transforms the piperidone intermediate into the desired 4-anilinopiperidine framework. This is typically achieved through a condensation reaction followed by reduction.

Condensation Reactions with Aniline Precursors

The reaction between 1-benzyl-3-methyl-4-piperidone and an aniline precursor, typically aniline itself, forms a C-N bond at the 4-position. This reaction is a classic example of imine formation, also known as a Schiff base condensation. The process is often catalyzed by an acid, which protonates the ketone's oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. ajrconline.orgacs.org

The initial product of this condensation is an unstable carbinolamine, which readily dehydrates to form an iminium ion or the corresponding enamine. The equilibrium between the piperidone, aniline, and the resulting imine/enamine can be driven towards the product by removing the water formed during the reaction. google.com This condensation sets the stage for the subsequent reduction step, which establishes the final C-N single bond of the anilino group.

Alternatively, the entire transformation can be carried out in a single step through reductive amination. In this procedure, the piperidone and aniline are mixed in the presence of a reducing agent. google.com The iminium ion formed in situ is immediately reduced to the amine product. Common reducing agents for this purpose include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. A combination of zinc dust and acetic acid has also been successfully employed for the reductive amination of 4-piperidone (B1582916) hydrochloride with aniline. google.com

Stereoselective Reduction Methods for 4-Anilino-3-methylpiperidine Frameworks

The reduction of the imine or enamine intermediate formed from the condensation of 1-benzyl-3-methyl-4-piperidone and aniline is a critical step that determines the stereochemical outcome at the C4 position. Since the molecule already possesses a stereocenter at C3 (the methyl group), this reduction creates a second stereocenter, leading to the formation of diastereomers (cis and trans isomers).

The choice of reducing agent can influence the diastereoselectivity of the reaction. ajrconline.org

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this reduction. ajrconline.orggoogle.com The stereochemical outcome is dictated by the direction of hydride attack on the C=N double bond. The pre-existing methyl group at C3 can sterically hinder one face of the molecule, directing the incoming hydride to the opposite face and potentially leading to a preferred diastereomer. For example, attack from the less hindered face would result in the formation of the trans product, where the anilino and methyl groups are on opposite sides of the piperidine ring.

Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel is another effective method. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face. The stereoselectivity in this case depends on which face of the imine intermediate preferentially binds to the catalyst surface, which is also influenced by steric factors.

Controlling the cis/trans stereochemistry is crucial as different diastereomers can exhibit distinct biological activities. The precise ratio of cis to trans isomers obtained depends heavily on the specific substrate, reaction conditions, and the reducing agent employed.

Diastereoselective and Enantioselective Synthesis of this compound Isomers

Achieving high levels of stereocontrol to synthesize specific isomers of this compound is a significant challenge in synthetic chemistry. This requires methods that can selectively produce one diastereomer (diastereoselective synthesis) and, ideally, one specific enantiomer (enantioselective synthesis).

Diastereoselective Synthesis: As mentioned, the reduction of the imine intermediate is a key point for controlling diastereoselectivity. Careful selection of the reducing agent and reaction conditions can favor the formation of either the cis or trans isomer. The relative orientation of the 3-methyl and 4-anilino groups is determined during this step. For instance, bulky reducing agents may exhibit higher selectivity by preferentially attacking the less sterically hindered face of the iminium intermediate.

Enantioselective Synthesis: Producing a single enantiomer of this compound requires more sophisticated asymmetric strategies. These approaches often involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters.

Chiral Pool Synthesis: One strategy is to start from an enantiomerically pure building block. For example, if an enantiopure version of 1-benzyl-3-methyl-4-piperidone could be synthesized, the subsequent condensation and reduction would lead to an enantiomerically enriched product.

Asymmetric Catalysis: Modern catalytic methods offer powerful tools for enantioselective synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.govacs.org Similarly, organocatalytic methods, such as those employing chiral amines like diphenylprolinol silyl (B83357) ether, can facilitate asymmetric Michael additions to construct highly substituted piperidines with excellent enantioselectivity. nih.gov An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines has been developed using this approach. nih.gov These advanced catalytic systems could potentially be adapted to control the stereochemistry during the formation of the piperidine ring or during the functionalization steps, leading to an enantioselective synthesis of the target molecule.

Resolution Techniques for Chiral Intermediates

The synthesis of this compound inherently produces a mixture of stereoisomers due to the chiral centers at the C3 and C4 positions of the piperidine ring. The separation of these isomers, or their precursor intermediates, is crucial for isolating the desired stereoisomer. This is often accomplished by resolving a key chiral intermediate, such as 1-benzyl-3-methylpiperidin-4-one chemicalbook.com or a subsequent amino derivative. Two primary methods are employed for this purpose: classical resolution via diastereomeric salt formation and chromatographic separation on chiral stationary phases.

Classical resolution involves reacting the racemic intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, a similar disubstituted piperidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been successfully resolved using L-Di-p-toluoyltartaric acid (L-DTTA), which facilitates the isolation of the desired diastereomeric salt. researchgate.net

A more modern approach involves direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP). This technique has proven effective for resolving racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally analogous to the intermediates for the target compound. nih.gov Commercially available cellulose-based columns, such as Chiralcel OD and Chiralcel OJ, have shown complementary efficacy in separating such piperidine enantiomers. nih.gov

TechniqueDescriptionExample Application (Analogous Compounds)Reference
Classical ResolutionFormation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives), followed by separation via fractional crystallization.Resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine using L-Di-p-toluoyltartaric acid (L-DTTA). researchgate.net
Chiral HPLCChromatographic separation of enantiomers on a high-performance liquid chromatography column containing a chiral stationary phase.Separation of racemic 1,3-dimethyl-4-phenylpiperidine derivatives using Chiralcel OD and Chiralcel OJ columns. nih.gov

Asymmetric Synthetic Approaches to Specific Stereoisomers

To circumvent the need for resolving racemic mixtures, asymmetric synthesis aims to selectively produce a single desired stereoisomer from the outset. These methods typically involve either substrate control, where the stereochemistry of the starting material dictates the outcome, or the use of a chiral auxiliary that directs the formation of a specific stereoisomer.

One prominent strategy involves the stereoselective hydrogenation of a substituted pyridine precursor, which often yields the cis-disubstituted piperidine diastereoselectively. nih.gov The resulting cis isomer can then undergo a base-mediated epimerization reaction. This process, driven by thermodynamics, can convert the product to the more stable trans isomer by relieving unfavorable 1,3-diaxial interactions. nih.gov The choice of the nitrogen protecting group, such as the N-benzyl group, is critical as it influences the conformational energetics that control the epimerization outcome. nih.gov

Another powerful approach utilizes chiral auxiliaries to guide stereoselective transformations. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved starting from commercially available D-phenylglycinol, which acts as the chiral auxiliary. researchgate.net The alkylation (methylation) of the resulting chiral N-protected piperidin-2-one can proceed with a high degree of diastereoselectivity, establishing the desired stereochemistry at the C3 position. researchgate.net This chiral lactam intermediate can then be further elaborated to form the target piperidine.

StrategyDescriptionKey Intermediate ExampleReference
Substrate-Controlled Hydrogenation/EpimerizationHydrogenation of a disubstituted pyridine yields a cis-piperidine, which can be epimerized under thermodynamic control to the trans isomer. The N-benzyl group influences the stability.cis- and trans-N-Benzyl methyl substituted pipecolinates nih.gov
Chiral AuxiliaryA chiral group temporarily incorporated into a reactant molecule directs the stereochemical outcome of a subsequent reaction.(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net

Advanced Synthetic Transformations and Derivatizations of this compound Core

The this compound framework is not only a synthetic target but also a versatile starting point for further chemical modifications. The functional groups on the core structure, particularly at the C4 position, provide handles for a variety of derivatizations to produce a library of analogs.

A common precursor in these synthetic routes is 4-anilino-1-benzyl-piperidine-4-carbonitrile, formed through a Strecker reaction involving 1-benzyl-4-piperidone, aniline, and a cyanide source. nih.gov The nitrile group is a synthetically valuable functional group that can be converted into other moieties. For instance, hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxylic acid (e.g., 1-benzyl-4-anilinopiperidine-4-carboxylic acid) or amide. google.com

Alternatively, the C4 substituent can be transformed through reduction. The reduction of a related C4-ester, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, with a powerful reducing agent like sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al), affords the corresponding 4-hydroxymethyl derivative, 1-benzyl-4-(phenylamino)piperidine-4-methanol. chemicalbook.com This transformation introduces a primary alcohol, which can be used for further functionalization. The piperidine ring itself can also participate in directing subsequent reactions. For example, related N-benzylpiperidine dione (B5365651) structures have been used to control stereodivergent aldol (B89426) reactions, showcasing the ability of the heterocyclic core to influence transformations at attached side chains. mdpi.com

TransformationReagent/ConditionProduct Functional GroupReference
Nitrile HydrolysisConcentrated acid (e.g., HCl)Carboxylic Acid google.com
Ester ReductionSodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al)Hydroxymethyl chemicalbook.com
Aldol Reaction ControlUse of a piperidine-2,6-dione core with a base (e.g., LDA) and an aldehydeStereocontrolled β-hydroxy ketone mdpi.com

Analytical and Spectroscopic Characterization of 4 Anilino 1 Benzyl 3 Methylpiperidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Anilino-1-benzyl-3-methylpiperidine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the presence of all proton-containing functional groups. The aromatic protons of the anilino and benzyl (B1604629) groups would typically appear in the downfield region (approximately 6.5-7.5 ppm). The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets, while the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm). The methyl group protons would appear as a doublet, coupled to the adjacent methine proton.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The aromatic carbons would generate signals in the 110-150 ppm range. The benzylic carbon and the carbons of the piperidine ring would be found in the aliphatic region of the spectrum. The position of the methyl carbon signal would be in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Anilino & Benzyl) 6.5 - 7.5 Multiplet
Benzylic CH₂ ~3.5 Singlet
Piperidine Ring CH & CH₂ 1.5 - 3.5 Multiplets

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic 110 - 150
Benzylic ~60
Piperidine Ring 30 - 60

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum would be expected to show characteristic absorption bands. A sharp to broad band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine (anilino group). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring, benzyl group, and methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would be expected to produce strong Raman signals. Conformational studies can also be aided by vibrational spectroscopy, as changes in the geometry of the molecule can lead to shifts in the vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Anilino) Stretch 3300 - 3400
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of its fragmentation pattern.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of characteristic fragment ions. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments could arise from the cleavage of the piperidine ring and the loss of the anilino group. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z Description
[C₁₉H₂₄N₂]⁺ ~292 Molecular Ion (M⁺)
[C₇H₇]⁺ 91 Tropylium ion (from benzyl group)
[M - C₇H₇]⁺ ~201 Loss of benzyl group

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research Quantities

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of potential stereoisomers in research quantities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment. Chiral HPLC, using a chiral stationary phase, would be necessary to separate and quantify the different enantiomers and diastereomers of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, a GC-MS analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is obtained. The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification of the compound. This technique is also highly effective for detecting and identifying impurities.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide the most definitive three-dimensional structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring (e.g., chair or boat) and the spatial arrangement of the substituents. This information is invaluable for understanding the stereochemistry of the molecule and its potential intermolecular interactions in the crystal lattice. While no published crystal structure for this specific compound is readily available, analysis of closely related structures suggests that the piperidine ring would likely adopt a chair conformation with the bulky substituents in equatorial positions to minimize steric hindrance.

Computational and Theoretical Studies on 4 Anilino 1 Benzyl 3 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbitals, and electrostatic potential.

For piperidine-containing compounds, quantum chemical methods are employed to determine key electronic properties. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's kinetic stability and its ability to participate in charge transfer interactions.

While specific quantum chemical calculations for 4-Anilino-1-benzyl-3-methylpiperidine are not extensively reported in the literature, studies on analogous systems provide a framework for what such an analysis would reveal. For example, in related anilino-piperidine structures, the aniline (B41778) nitrogen atom and the phenyl ring are expected to be key sites of electron density, influencing the molecule's ability to act as a hydrogen bond donor and engage in π-stacking interactions. The benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen also contributes significantly to the electronic landscape of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. DFT is particularly effective for determining the preferred three-dimensional arrangement of atoms (conformation) and for simulating vibrational spectra (e.g., infrared and Raman).

DFT is also a powerful tool for predicting vibrational spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes of the molecule. These calculated spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. canterbury.ac.nzresearchgate.net For example, the characteristic N-H stretching vibration of the aniline group, the C-H stretching of the aromatic and aliphatic parts, and the various bending and torsional modes of the piperidine ring can be identified. researchgate.net

Below is an illustrative table of calculated bond lengths and angles for a related piperidine derivative, showcasing the type of data generated from DFT studies.

ParameterBond/AngleCalculated Value (Illustrative)
Bond Lengths (Å) C-N (piperidine)1.46
C-C (piperidine)1.54
N-C (benzyl)1.47
C-N (anilino)1.40
Bond Angles (°) C-N-C (piperidine)112.0
N-C-C (piperidine)110.0
C-N-C (benzyl)115.0
Note: The values in this table are representative for a substituted piperidine ring and are not specific to this compound. Data is based on general findings for similar structures.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (General Piperidine Ligands)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or a nucleic acid. nih.gov These methods are invaluable in drug discovery and medicinal chemistry for understanding the molecular basis of a drug's action.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a receptor. For piperidine-based ligands, which are common scaffolds in many biologically active compounds, docking studies have been used to investigate their interactions with a wide range of receptors, including opioid, sigma, and dopamine (B1211576) receptors. rsc.orgnih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can be directly compared with experimental data to validate molecular structures. nih.govnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for this purpose. researchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound can be complex due to its conformational flexibility. However, by calculating the NMR parameters for different low-energy conformers and averaging them based on their Boltzmann populations, it is possible to obtain theoretical spectra that are in good agreement with experimental results. researchgate.netnih.gov Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.

Comparing theoretical and experimental spectroscopic data is a powerful method for structural elucidation. For example, experimental ¹H and ¹³C NMR data are available for the closely related compound 4-Anilino-1-benzylpiperidine-4-carbonitrile. nih.gov A computational study on this molecule would involve calculating its NMR spectra and comparing them to these experimental values to confirm the proposed structure and conformation.

The following table illustrates how a comparison between experimental and calculated ¹³C NMR chemical shifts might be presented for a related anilino-piperidine derivative.

Carbon AtomExperimental δ (ppm) (Illustrative)Calculated δ (ppm) (Illustrative)
Piperidine C2, C652.553.1
Piperidine C3, C531.031.8
Piperidine C450.150.9
Benzyl CH₂63.263.9
Anilino C1'147.3148.0
Note: The values in this table are hypothetical for a substituted anilino-piperidine and serve to illustrate the comparison between experimental and calculated data. They are not specific to this compound.

Structure Activity Relationship Sar of 4 Anilino 1 Benzyl 3 Methylpiperidine Analogs in Receptor Interactions

Influence of Substituents on the Piperidine (B6355638) Ring (e.g., Methyl Group at C-3) on Receptor Binding Affinity and Selectivity

Modifications to the piperidine ring of 4-anilinopiperidine analogs significantly impact their receptor binding affinity and selectivity. The introduction of a methyl group at the C-3 position, as seen in 3-methylfentanyl derivatives, has been a key area of investigation.

Research has shown that the stereochemistry of this C-3 methyl group is a critical determinant of potency. nih.gov For instance, in the case of 3-methylfentanyl, which possesses two chiral centers, four stereoisomers exist. The (+)-cis isomer demonstrates significantly higher activity, being 16 times more potent than the trans isomers and approximately 100 times more active than its (−)-enantiomer. nih.gov This highlights the precise conformational requirements of the receptor's binding pocket.

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines further underscore the importance of piperidine ring substitution. These compounds are reported to be pure opioid receptor antagonists, with their activity attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group. nih.gov The presence of the 3-methyl group appears crucial for this antagonist activity in certain N-substituted 4-(3-hydroxyphenyl)piperazine analogs. nih.gov However, in other cases, such as N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines that lack a 3- or 4-methyl substituent, pure opioid antagonist activity is still observed, suggesting a complex interplay of substitutions. nih.gov

The analgesic activity of ring-methylated 1-substituted 4-propananilidopiperidines also points to the significant effect of the position of methylation. mdma.ch Specifically, 3-methylation was found to have the most substantial effect in enhancing analgesic potency when compared to 2-methyl and 2,5-dimethyl substitutions. mdma.ch This is further supported by a study on 3-methyl fentanyl derivatives, which found a strong correlation between their analgesic potency and their binding affinity for the opiate receptor. drugbank.com

The rigidity of the piperidine ring, influenced by substituents, also plays a role in both affinity and selectivity. researchgate.net For example, the increased rigidity in lofentanil (B1198651) compared to fentanyl and carfentanil, as indicated by dihedral free energy landscapes, correlates with its in-vitro potency. researchgate.net

Table 1: Influence of Piperidine Ring Methylation on Analgesic Potency

Compound Class Substitution Effect on Analgesic Potency Reference
3-Methylfentanyl Isomers (+)-cis-3-Methyl 16x more potent than trans isomers nih.gov
1-Substituted 4-Propananilidopiperidines 3-Methyl Greatest enhancement mdma.ch
1-Substituted 4-Propananilidopiperidines 2-Methyl Less enhancement than 3-methyl mdma.ch
1-Substituted 4-Propananilidopiperidines 2,5-Dimethyl Less enhancement than 3-methyl mdma.ch

Role of the N-Benzyl Moiety in Ligand-Receptor Recognition

The N-benzyl moiety of 4-anilino-1-benzyl-3-methylpiperidine and its analogs plays a pivotal role in how these ligands are recognized by and interact with their target receptors. This substituent on the piperidine nitrogen can significantly influence binding affinity and functional activity.

The N-benzyl group is thought to interact with a specific subpocket within the opioid receptor. nih.gov Structural data from the delta-opioid receptor (DOR) bound to an agonist with an N-benzyl moiety shows this group binding in a pocket defined by several amino acid residues. nih.gov Similarly, longer N-substituents like phenethyl or benzyl (B1604629) can engage in favorable van der Waals interactions within the µ-opioid receptor (MOR), which can stabilize the ligand's interaction with key residues and contribute to its agonistic activity. nih.gov

The nature of the N-substituent is a determining factor for potency. In a series of 4-phenyl-4-anilidopiperidines, the most potent analgesics were those with a phenylethyl, 2-thienylethyl, or 3-thienylethyl substituent on the piperidine nitrogen. mdma.ch Replacing these with other heteroarylethyl N-substituents generally led to a decrease in potency. mdma.ch This underscores the specific steric and electronic requirements of the binding site that accommodates the N-substituent.

Furthermore, the N-benzyl group is a key feature in the design of ligands for other receptors as well. For instance, in the development of selective sigma-1 receptor ligands, the N-benzyl-piperidinium system was observed to bind within the active site. nih.gov In the context of acetylcholinesterase inhibitors, the 1-benzyl group is a common structural feature in potent compounds. nih.gov

The importance of the N-substituent is also highlighted in the development of bivalent ligands. In these molecules, which are designed to interact with multiple targets, the N-chain orientation towards the interior of the µ-opioid receptor is a common feature of their binding mode. researchgate.net

Table 2: Effect of N-Substituents on Analgesic Potency in 4-Phenyl-4-anilidopiperidines

N-Substituent Relative Analgesic Potency Reference
Phenylethyl High mdma.ch
2-Thienylethyl High mdma.ch
3-Thienylethyl High mdma.ch
Other Heteroarylethyls Generally Reduced mdma.ch

Impact of Modifications to the Anilino Phenyl Ring on Pharmacological Profiles

Modifications to the anilino phenyl ring of 4-anilinopiperidine analogs are a critical aspect of their structure-activity relationship, significantly influencing their pharmacological profiles. The substituents on this aromatic ring can modulate binding affinity, potency, and even the nature of the ligand's activity at the receptor.

In one series of 4-phenyl-4-anilidopiperidines, an ortho-fluoro substituent on the anilido phenyl ring was found to enhance analgesic potency, while a chloro substituent diminished it. mdma.ch This specific substituent effect (F > H > Cl) was also observed in other 4-anilidopiperidines. mdma.ch This suggests that both the electronic properties and the size of the substituent at this position are important for optimal interaction with the receptor.

Interestingly, the SAR for the anilido phenyl ring in 4-anilidopiperidines like fentanyl differs from that of the phenyl ring in classic 4-phenylpiperidine (B165713) analgesics such as morphine. mdma.ch This indicates that these two classes of analgesics likely have different modes of association with the opioid receptor, with the anilido phenyl ring of fentanyl analogs interacting with a distinct region of the binding pocket. mdma.chresearchgate.net

The introduction of a phenolic hydroxyl group on the anilino phenyl ring, a feature often associated with opioid activity, does not appear to be a necessary requirement for receptor interaction in some 4-anilidopiperidine analogs. nih.gov However, in other classes of opioid ligands, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the 4-(3-hydroxyphenyl) group is crucial for their antagonist properties. nih.gov

Furthermore, the aromatic anilide ring is thought to penetrate a subpocket formed by several transmembrane helices of the µ-opioid receptor. researchgate.net The size of this ring can influence binding affinity, with an optimal size leading to the highest affinity. researchgate.net

Table 3: Effect of Anilino Phenyl Ring Substitution on Analgesic Potency

Substituent Position Effect on Analgesic Potency Reference
Fluoro ortho Enhanced mdma.ch
Hydrogen ortho Baseline mdma.ch
Chloro ortho Diminished mdma.ch

Stereochemical Requirements for Optimal Receptor Interaction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount factor in determining the efficacy and nature of its interaction with a biological receptor. For analogs of this compound, specific stereochemical configurations are essential for optimal receptor binding and subsequent pharmacological activity.

The presence of chiral centers in these molecules gives rise to multiple stereoisomers, which can exhibit vastly different potencies and receptor affinities. A striking example is ohmefentanyl, which has three chiral centers and thus eight possible optically active isomers. nih.gov The analgesic activity of these isomers shows extreme stereodifferences. The (3R,4S,2'S)-(+)-cis isomer is the most potent, with an analgesic potency 13,100 times that of morphine, while its corresponding antipode is among the least potent. nih.gov This underscores the critical importance of the 3R,4S configuration at the piperidine 3- and 4-positions and the S configuration at the phenylethyl 2-carbon for high analgesic potency. nih.gov

Similarly, for 3-methylfentanyl, the (+)-cis isomer is markedly more active than the trans isomers and its (−)-enantiomer, highlighting the crucial role of the relative orientation of the substituents on the piperidine ring. nih.gov This is further supported by studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, where the trans configuration is associated with pure opioid antagonist activity. nih.gov

The concept of axial chirality, or atropisomerism, has also been shown to be important. In a series of fentanyl analogs with substitutions on the anilino phenyl ring, the existence of stable atropisomers was confirmed. nih.gov This indicates that restricted rotation around the Ar−N(CO) bond can lead to distinct, separable isomers with potentially different pharmacological properties.

Molecular modeling and X-ray crystallography studies have been instrumental in elucidating these stereochemical requirements, providing insights into the preferred conformations for receptor binding. researchgate.netnih.gov

Table 4: Stereoisomer Potency of Ohmefentanyl

Isomer Configuration Relative Analgesic Potency (vs. Morphine) Reference
(3R,4S,2'S)-(+)-cis 13,100x nih.gov
(3R,4S,2'R)-(-)-cis 2,990x nih.gov
Antipodes of potent isomers Least potent nih.gov

Development of Biased Ligands Based on the this compound Scaffold

The concept of biased agonism, or functional selectivity, has emerged as a promising strategy in drug discovery to develop safer analgesics. This approach aims to design ligands that selectively activate one downstream signaling pathway (e.g., G protein signaling responsible for analgesia) over another (e.g., β-arrestin pathway associated with side effects). nih.govmdpi.com The 4-anilinopiperidine scaffold has served as a foundation for the development of such biased ligands.

While fentanyl itself is considered by some to be a balanced or even β-arrestin biased agonist, modifications to its structure can shift this balance. nih.govmdpi.com For instance, the introduction of a cycloheptyl amide substituent into the fentanyl moiety has led to MOR agonists that retain G-protein signaling but lose β-arrestin signaling. mdpi.com

Several novel molecules based on different scaffolds have been identified as G protein-biased µ-opioid receptor agonists, including oliceridine (B1139222) (TRV130), PZM21, and SR-17018. mdpi.com These compounds have shown promise in preclinical studies, exhibiting effective analgesia with a potentially improved side-effect profile. mdpi.com Oliceridine, for example, has been approved for intravenous use in controlled settings for the management of acute pain. nih.govmdpi.com

The development of biased ligands is a complex endeavor, and the degree of bias can be influenced by the specific assay used for its determination. mdpi.com Furthermore, some studies suggest that the observed effects of some "biased" agonists might be explained by differences in their intrinsic activity, behaving as partial agonists in certain pathways. mdpi.com

Despite these complexities, the 4-anilinopiperidine framework and related structures continue to be a valuable starting point for the design of functionally selective ligands. The goal is to fine-tune the interactions with the receptor to stabilize a conformation that preferentially engages the desired signaling cascade, thereby separating the therapeutic effects from the adverse ones. nih.gov

Table 5: Examples of Opioid Receptor Ligands and their Biased Agonism Profile

Compound Receptor Bias Profile Reference
Fentanyl µ-opioid Balanced or β-arrestin biased nih.govmdpi.com
Morphine µ-opioid Unbiased mdpi.com
Oliceridine (TRV130) µ-opioid G protein biased nih.govmdpi.com
PZM21 µ-opioid G protein biased mdpi.com
SR-17018 µ-opioid G protein biased mdpi.com
MP102 (Carfentanil amide derivative) µ-opioid G protein biased mdpi.com

Molecular Pharmacology and Receptor Mechanisms of 4 Anilino 1 Benzyl 3 Methylpiperidine Scaffold

Investigation of Receptor Binding Profiles (e.g., µ-Opioid Receptor, Sigma Receptors)

Benzylpiperidine and benzylpiperazine derivatives have also been investigated as ligands for sigma receptors. nih.gov The sigma-1 receptor, in particular, is a unique transmembrane protein that has been implicated in a variety of cellular functions and is a target for several psychoactive drugs. nih.gov Certain benzylpiperazine derivatives have shown high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range. nih.gov Although direct binding data for 4-anilino-1-benzyl-3-methylpiperidine at sigma receptors is not documented, the presence of the benzylpiperidine moiety suggests a potential for interaction.

Table 1: Representative Receptor Binding Affinities of Structurally Related Compounds

Compound/Analog ClassReceptorBinding Affinity (Ki)Source
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ11.6 nM nih.gov
Haloperidol (reference)σ12.5 nM nih.gov
Fentanyl Analogsµ-OpioidSub-nanomolar to micromolar range plos.org

This table presents data for structurally related compounds to infer the potential binding profile of the this compound scaffold.

Ligand Efficacy and Signaling Pathway Bias (e.g., G protein-coupled vs. β-arrestin pathways)

Ligand efficacy describes the ability of a ligand to activate its receptor upon binding. Ligands can be full agonists, partial agonists, or antagonists. The 4-anilinopiperidine scaffold is typically associated with agonist activity at the µ-opioid receptor. mdpi.com Upon agonist binding, the µ-opioid receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. mdpi.com

The classical signaling pathway for the µ-opioid receptor involves the coupling to inhibitory G proteins (Gi/Go). mdpi.com This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. drugbank.com However, it is now understood that GPCRs can also signal through pathways independent of G proteins, primarily mediated by a family of proteins called β-arrestins. nih.govnih.gov

The concept of "biased agonism" or "signaling pathway bias" refers to the ability of a ligand to preferentially activate one signaling pathway over another. nih.govnih.gov For the µ-opioid receptor, some agonists may show a bias towards G protein signaling, while others may more strongly engage the β-arrestin pathway. nih.govnih.gov Several fentanyl analogs have been found to be more efficacious at inhibiting cAMP production (a G protein-mediated event) than at recruiting β-arrestin2. nih.gov The N-aniline ring of fentanyl has been identified as a key structural feature for mediating β-arrestin recruitment. nih.gov It is hypothesized that ligands biased towards G protein signaling might produce the desired analgesic effects with a reduced propensity for some of the adverse effects associated with β-arrestin signaling. nih.gov

In Vitro Cellular and Tissue-Level Receptor Functional Assays

The functional consequences of receptor binding and activation by the this compound scaffold can be assessed using a variety of in vitro assays. These assays provide quantitative measures of a compound's potency and efficacy.

Commonly used cellular assays for µ-opioid receptor activation include the measurement of second messengers like cAMP. drugbank.com A decrease in forskolin-stimulated cAMP levels in cells expressing the µ-opioid receptor is a hallmark of agonist activity. drugbank.com Another widely used assay is the [35S]GTPγS binding assay, which measures the activation of G proteins by the receptor-ligand complex.

To assess β-arrestin pathway engagement, bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) based assays are often employed. nih.gov These assays measure the recruitment of β-arrestin to the activated receptor in living cells.

At the tissue level, the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations are classical pharmacological models used to assess the inhibitory effects of opioids on smooth muscle contraction. The potency of an opioid in these assays is a functional measure of its agonist activity at µ- and δ-opioid receptors, respectively. The antinociceptive activity of novel fentanyl analogs has also been determined using in vivo tests such as the tail-immersion and formalin tests. nih.gov

Table 2: Representative In Vitro Functional Assay Data for a Structurally Related Compound

CompoundAssayResultSource
cis-4 (a novel fentanyl analog)Tail-immersion testPotent antinociceptive activity nih.gov

This table presents data for a structurally related compound to infer the potential functional activity of the this compound scaffold.

Receptor Desensitization and Internalization Studies in Relevant Model Systems

Prolonged or repeated exposure to an agonist can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization. nih.govwustl.edu This is a critical mechanism for regulating cellular signaling and is thought to contribute to the development of tolerance to opioids. wustl.edu Two key processes involved in desensitization are receptor phosphorylation and internalization.

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the µ-opioid receptor. nih.gov This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G proteins, thereby uncoupling it from its primary signaling pathway. nih.gov

Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization into intracellular vesicles via clathrin-mediated endocytosis. mdpi.com Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation in lysosomes. The extent and kinetics of receptor internalization can vary depending on the specific agonist. Studies with fentanyl and its analogs have shown that they can cause a slight internalization of the µ-opioid receptor. mdpi.com The desensitization of the µ-opioid receptor by fentanyl analogs appears to be a key molecular event underlying the development of tolerance. mdpi.com

Advanced Research Applications of 4 Anilino 1 Benzyl 3 Methylpiperidine As a Chemical Probe

Utility in Radioligand Development for Receptor Mapping Studies

The 4-anilino-piperidine scaffold is a suitable platform for the development of radioligands used in receptor mapping studies with techniques like Positron Emission Tomography (PET). The process involves chemically modifying the core structure to include a positron-emitting isotope, such as carbon-11 or fluorine-18. Once administered, these radiolabeled molecules, or radiotracers, bind to their target receptors in the brain, allowing for their non-invasive visualization and quantification.

While a specific, widely used radioligand based on the exact 4-anilino-1-benzyl-3-methylpiperidine structure is not prominently documented, the general class of piperidine (B6355638) derivatives is well-established in this field. For instance, ligands targeting the vesicular acetylcholine transporter (VAChT) have been developed from different piperidine-based structures, demonstrating the scaffold's utility. nih.gov The goal of such research is to create tracers with high affinity and selectivity for their target, the ability to cross the blood-brain barrier, and appropriate kinetics for imaging. nih.gov The development of these molecular probes is crucial for studying cholinergic function and other neurotransmitter systems in both healthy and diseased states. nih.gov

The chemical structure of this compound offers several positions where a radiolabel could be introduced without disrupting its binding properties, making it a viable candidate for the synthesis of novel radiotracers for mapping various receptor systems.

Application in Investigating Receptor Structure-Function Relationships

The this compound framework is instrumental in elucidating the relationship between a receptor's structure and its biological function. By synthesizing a series of analogs with systematic modifications to the core molecule, researchers can probe the specific interactions between a ligand and its receptor binding pocket. These structure-activity relationship (SAR) studies are fundamental to understanding the molecular basis of drug action. nih.gov

A prominent example is the discovery of PZM21, a compound structurally related to this compound. smolecule.com PZM21 was identified through computational screening and was found to be a potent and selective agonist for the μ-opioid receptor (MOR). smolecule.com The specific stereochemistry (cis-configuration) of the methyl and phenylamino (B1219803) groups on the piperidine ring is essential for its high potency and selectivity. smolecule.com

By studying how variations in the aniline (B41778), benzyl (B1604629), and methyl groups affect binding affinity and functional activity (e.g., G protein activation vs. β-arrestin recruitment), scientists can map the pharmacophore—the essential three-dimensional arrangement of functional groups—required for interaction with the receptor. smolecule.com This knowledge provides a detailed picture of the receptor's binding site and the conformational changes that lead to downstream signaling, thereby clarifying the link between its structure and function.

PropertyPZM21 ((3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide)
Molecular Formula C₂₀H₂₅N₃O
Molecular Weight 323.43 g/mol
Target Receptor μ-opioid receptor (MOR)
Activity Potent and selective agonist
EC50 (G protein) 1.8 nM
EC50 (β-arrestin) 2.6 nM
Key Structural Feature Cis configuration of methyl and phenylamino groups on the piperidine ring is crucial for potency and selectivity. smolecule.com

This table presents data for PZM21, a key analog of the titular compound, illustrating its use in receptor function studies.

Use as a Scaffold for Rational Drug Design and Optimization

The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs. researchgate.netnih.gov The this compound structure serves as an excellent scaffold for rational drug design, providing a rigid framework that can be chemically elaborated to create new molecules with desired pharmacological properties. researchgate.net

The development of PZM21 is a clear example of this application. Starting with a computational model of the μ-opioid receptor, researchers identified the 4-anilino-piperidine scaffold as a promising starting point for a novel analgesic. smolecule.com Through chemical synthesis and optimization, they added a carboxamide group at the 4-position, which was critical for its potent agonist activity. smolecule.com This targeted approach, building upon a known scaffold, allows for the efficient development of ligands with improved properties, such as higher selectivity or novel signaling profiles. smolecule.com

Furthermore, derivatives of this scaffold, such as 4-Anilino-1-benzyl-piperidine-4-carbonitrile, are known to be important precursors in the synthesis of more complex molecules, highlighting the utility of this chemical framework as a versatile building block in medicinal chemistry. nih.gov The ability to modify the scaffold at multiple points allows for fine-tuning of a compound's physicochemical properties, which is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile during drug development. acs.org

Development of Analytical Reference Standards for Related Compounds (e.g., Impurity profiling of fentanyl analogs)

In forensic science and analytical chemistry, 4-anilino-1-benzylpiperidine and its analogs serve as critical analytical reference standards. caymanchem.com They are particularly important for the impurity profiling of illicitly synthesized fentanyl and its numerous analogs. nih.gov Clandestine laboratories often use different synthetic pathways to produce fentanyl, and each route can generate a unique profile of starting materials, intermediates, and by-products. nih.gov

Compounds from the 4-anilinopiperidine family are known precursors or impurities in several of these synthesis routes. caymanchem.comoas.org For example, the presence of specific impurities can help forensic chemists distinguish between the traditional Siegfried and Janssen routes and the more recent Gupta-patent route of fentanyl synthesis. nih.gov

By using certified reference standards of compounds like 4-anilino-1-benzylpiperidine, forensic laboratories can develop and validate analytical methods (such as GC-MS and LC-MS/MS) to reliably identify and quantify these impurities in seized drug samples. ojp.govcore.ac.uk This process, known as chemical signature analysis, provides valuable intelligence to law enforcement agencies, helping them to track manufacturing trends, identify sources of production, and link different drug seizures to a common origin. nih.gov

Compound ClassRole in Fentanyl SynthesisAnalytical Application
4-Anilinopiperidines Precursors, Intermediates, or ImpuritiesServe as reference standards for identifying synthetic routes. caymanchem.comoas.org
N-Phenethyl-4-anilinopiperidine (4-ANPP) Key PrecursorA primary target for analytical detection to confirm fentanyl synthesis. ojp.govcore.ac.uk
Phenethyl-4-ANPP ImpurityMarker for the Gupta-patent synthesis route. nih.gov
Acetylfentanyl Impurity / AnalogIdentified alongside other impurities in fentanyl samples. ojp.gov

This table summarizes the role of 4-anilinopiperidine derivatives and related compounds in the forensic analysis of illicit fentanyl.

Current State of Academic Research and Future Perspectives for 4 Anilino 1 Benzyl 3 Methylpiperidine

Key Discoveries and Unresolved Questions in the Field

Research on 4-anilino-1-benzylpiperidine and its derivatives has led to significant discoveries, primarily concerning its role as a precursor in the synthesis of complex molecules. One notable application is its use as an important precursor in the synthesis of porphyrin-fentanyl conjugates, which have been investigated for their potential in photodynamic therapy and boron neutron capture therapy for brain tumors. nih.gov The rationale behind this is that the fentanyl-like structure could potentially facilitate the crossing of the blood-brain barrier. nih.gov

The compound 4-Anilino-1-benzylpiperidine is also recognized as an analytical reference standard, categorized as an impurity found in the synthesis of fentanyl and its analogs. caymanchem.com This highlights its importance in forensic and quality control applications to ensure the purity of opioid-based pharmaceuticals. caymanchem.com

Despite these findings, several questions remain unresolved. The full spectrum of the physiological and toxicological properties of 4-anilino-1-benzylpiperidine itself is not yet known. caymanchem.com Furthermore, while its use as a synthetic intermediate is established, the exploration of its own potential biological activities is not extensively documented in publicly available research.

A key area for further investigation is the detailed characterization of its interactions with biological targets. While its connection to opioid synthesis is clear, its own affinity and activity at various receptors are not fully elucidated.

Emerging Methodologies for Studying Piperidine (B6355638) Chemistry

The synthesis and functionalization of piperidine rings are areas of continuous innovation in organic chemistry, with new methodologies constantly emerging that could be applied to structures like 4-anilino-1-benzylpiperidine.

Recent advancements have focused on creating more efficient and modular approaches to piperidine synthesis. A groundbreaking method developed by researchers at Scripps Research and Rice University combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. medhealthreview.comnews-medical.net This two-step strategy allows for the precise and efficient modification of piperidine rings, significantly simplifying the construction of complex, three-dimensional molecules. medhealthreview.comnews-medical.net This approach reduces the number of synthetic steps, which is more cost-effective and environmentally friendly than traditional methods. news-medical.net

Other emerging techniques include:

Gold-catalyzed annulation , which allows for the direct assembly of highly substituted piperidines. ajchem-a.com

Rhodium-catalyzed asymmetric reductive Heck reactions to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

Multicomponent reactions (MCRs) , which are one-pot processes that combine three or more reactants to form complex products, offering high efficiency and reduced waste. nih.gov

Radical-mediated amine cyclization , using catalysts like cobalt(II) for the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov

These advanced synthetic tools open up new avenues for creating novel derivatives of the 4-anilino-1-benzylpiperidine core, allowing for a more detailed exploration of its structure-activity relationships.

Directions for Future Academic Research on the 4-Anilino-1-benzylpiperidine Core Structure

Future academic research on the 4-anilino-1-benzylpiperidine core structure is poised to move in several exciting directions, leveraging the emerging synthetic methodologies to create libraries of novel analogs for biological screening.

A primary focus will likely be the systematic exploration of substitutions on both the aniline (B41778) and benzyl (B1604629) rings, as well as on the piperidine ring itself (as exemplified by the initial query for a 3-methyl derivative). This would allow for a comprehensive study of how different functional groups impact the compound's properties.

Key research directions include:

Pharmacological Profiling: A thorough investigation of the biological activity of 4-anilino-1-benzylpiperidine and its novel derivatives against a wide range of biological targets. This would move beyond its role as a synthetic intermediate to uncover any intrinsic therapeutic potential.

Development of Novel Therapeutic Agents: Given the prevalence of the piperidine moiety in drugs targeting the central nervous system, future research could focus on modifying the 4-anilino-1-benzylpiperidine structure to develop new analgesics, antipsychotics, or agents for neurodegenerative diseases. ajchem-a.comnih.gov

Application of Green Chemistry Principles: The development of more sustainable and environmentally friendly synthetic routes to 4-anilino-1-benzylpiperidine and its derivatives will be a continuing priority, incorporating methods like non-toxic catalysis and solvent-free reactions. ajchem-a.com

Advanced Structural Studies: Detailed crystallographic and spectroscopic analysis of new derivatives to better understand the conformational properties of the piperidine ring and how they influence biological activity. nih.govnih.gov

The combination of advanced synthetic methods with comprehensive biological evaluation will undoubtedly unlock new discoveries and applications for compounds based on the 4-anilino-1-benzylpiperidine core structure.

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